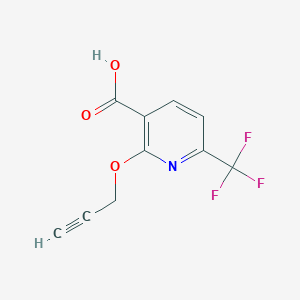
2-Prop-2-ynyloxy-6-trifluoromethylnicotinic acid
Cat. No. B8327717
M. Wt: 245.15 g/mol
InChI Key: NOSKISULSOETET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06534445B1
Procedure details


47 g (0.2 mol) of 2-oxo-6-trifluoromethyl-1,2-dihydropyridine-3-carboxylic acid, 20 ml (0.25 mol) of propargyl bromide and 43 g (0.31 mol) of potassium carbonate are heated to a temperature of 75° C. in a mixture of 40 ml of dimethylformamide and 80 ml of acetonitrile in the presence of a catalytic amount of 18-crown-6 ether. After 5 hours, the mixture is partitioned between ethyl acetate and saturated sodium chloride solution. The crude product is filtered through a silica gel column using 15% ethyl acetate in hexane. The main component, which is obtained in the form of an oil, is the pure ethyl 2-prop-2-ynyloxy-6-trifluoromethylnicotinate; 1H-NMR (CDCl3): 8.31, d, CH, 7.38, d, CH, 5.13, d, CH2, 4.41, q, CH2, 2.48, t, CCH, 1.41 ppm, t, CH3. 36.3 g (0.13 mol) of this product is stirred over a period of 16 hours with a solution of 11.5 g (0.17 mol) of potassium hydroxide in 50 ml of water and 50 ml of dioxane. After acidification and extraction with ethyl acetate, crystalline 2-prop-2-ynyloxy-6-trifluoromethylnicotinic acid is obtained; 1H-NMR (CDCl3): 10.0, b, OH, 8.53, d, CH, 7.44, d, CH, 5.22, d, CH2, 2.54 ppm, t, CCH.
Quantity
47 g
Type
reactant
Reaction Step One






Name
ethyl 2-prop-2-ynyloxy-6-trifluoromethylnicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
product
Quantity
36.3 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
O=C1C(C(O)=O)=CC=C(C(F)(F)F)N1.C(Br)C#C.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1.[CH2:43]([O:46][C:47]1[N:57]=[C:56]([C:58]([F:61])([F:60])[F:59])[CH:55]=[CH:54][C:48]=1[C:49]([O:51]CC)=[O:50])[C:44]#[CH:45].[OH-].[K+]>CN(C)C=O.C(#N)C.O.O1CCOCC1>[CH2:43]([O:46][C:47]1[N:57]=[C:56]([C:58]([F:61])([F:59])[F:60])[CH:55]=[CH:54][C:48]=1[C:49]([OH:51])=[O:50])[C:44]#[CH:45] |f:2.3.4,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
47 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1NC(=CC=C1C(=O)O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
ethyl 2-prop-2-ynyloxy-6-trifluoromethylnicotinate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)OC1=C(C(=O)OCC)C=CC(=N1)C(F)(F)F
|
Step Three
[Compound]
|
Name
|
product
|
|
Quantity
|
36.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
11.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture is partitioned between ethyl acetate and saturated sodium chloride solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crude product is filtered through a silica gel column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The main component, which is obtained in the form of an oil
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After acidification and extraction with ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C#C)OC1=C(C(=O)O)C=CC(=N1)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
